molecular formula C6H7N3O3S B501066 [(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid CAS No. 1566-33-2

[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid

Cat. No. B501066
CAS RN: 1566-33-2
M. Wt: 201.21g/mol
InChI Key: VIUIJRBIRXZVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid, commonly known as HTA, is a novel heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HTA is a derivative of 6-methyl-1,2,4-triazine-3-thiol and has been synthesized through various methods.

Scientific Research Applications

Synthetic Strategies and Biological Activities

Recent advancements have focused on the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives, due to their significant applications in medicine and biology. These compounds have been synthesized with the intention of serving as drugs, semi-drugs, and bioactive systems. The biological evaluation of these systems includes their potential anticancer, anti-HIV, antimicrobial activities, and enzymatic effects, such as cellobiase production by fungi. The reactivity of these derivatives depends on various factors including solvent polarity, temperature, molarity, and the presence of specific tautomers (Makki, Abdel-Rahman, & Alharbi, 2019).

Reactivity of 1,2,4-Triazole Derivatives

The reactivity and pharmacological activities of 1,2,4-triazole derivatives, particularly those with an open thiogroup, have been noted for their antioxidant, antiradical activities, and positive impacts on biochemical processes, especially in patients exposed to high doses of radiation. Some studies have compared synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, highlighting the potential for new chemical transformations and pharmacological opportunities offered by these compounds (Каплаушенко, 2019).

Advanced Oxidation Processes for Environmental Applications

Advanced Oxidation Processes (AOPs) have been employed to treat contaminants like acetaminophen (ACT) from water, showcasing the potential environmental applications of related triazine derivatives. These processes lead to the generation of various by-products, and the study of these by-products, their biotoxicity, and degradation pathways, can provide insights into the environmental impact and treatment potential of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Triazine Scaffold in Medicinal Chemistry

Triazine scaffolds, including the 1,2,4-triazine isomer, form the basis for numerous synthetic derivatives evaluated for a broad spectrum of biological activities. These activities range from antibacterial, antifungal, anti-cancer, to antiviral effects. The versatility of the triazine nucleus as a core moiety highlights its importance in the development of future drugs, underscoring the potential medicinal applications of compounds like [(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid (Verma, Sinha, & Bansal, 2019).

properties

IUPAC Name

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-3-5(12)7-6(9-8-3)13-2-4(10)11/h2H2,1H3,(H,10,11)(H,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUIJRBIRXZVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164833
Record name 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1566-33-2
Record name 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1566-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,5-Dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.